3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound featuring a unique structure that combines an aniline moiety with a 1,2,4-oxadiazole ring. The compound is characterized by its potential applications in medicinal chemistry and material science due to the presence of both aromatic and heterocyclic components.
This compound can be synthesized through various chemical methods, primarily involving the reaction of substituted anilines with oxadiazole derivatives. The synthesis often requires specific reagents and conditions to ensure high yield and purity.
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound can be classified under heterocyclic compounds due to the presence of nitrogen and oxygen in its structure.
The synthesis of 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multi-step reactions. One common method includes:
The reaction conditions often involve controlling temperature and pH to favor the formation of desired products while minimizing side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is . The structure features:
The compound's molecular weight is approximately 314.35 g/mol. Structural analysis can be performed using X-ray crystallography or computational methods to visualize its conformation and electronic properties.
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can participate in various chemical reactions:
Common reagents for these reactions include halogenating agents for substitutions and reducing agents like lithium aluminum hydride for reductions. The reaction conditions must be optimized to avoid degradation of sensitive functional groups.
The mechanism of action for 3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with biological targets at the molecular level:
Studies often utilize molecular docking simulations to predict binding interactions and affinities with target proteins. Experimental validation through biochemical assays is necessary to confirm these predictions.
The compound is generally expected to be a solid at room temperature with potential melting points ranging from 150°C to 200°C depending on purity.
Key chemical properties include:
Relevant analytical techniques such as differential scanning calorimetry (DSC) can be used to assess thermal properties.
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has potential applications in:
The 1,2,4-oxadiazole heterocycle serves as a privileged scaffold in medicinal chemistry due to its unique bioisosteric properties. This five-membered ring, containing one oxygen and two nitrogen atoms, exhibits bioisosteric equivalence with ester and amide functional groups. This equivalence arises from its ability to mimic the electronic distribution, hydrogen-bonding capabilities, and spatial geometry of carbonyl-containing functionalities while offering superior metabolic stability. Unlike esters and amides, which are prone to enzymatic hydrolysis, the 1,2,4-oxadiazole ring demonstrates enhanced resistance to metabolic degradation, significantly improving the pharmacokinetic profiles of drug candidates [4] [9].
The bioisosteric utility is further evidenced by its capacity to participate in key molecular interactions. The nitrogen atoms at positions 2 and 4 can function as hydrogen-bond acceptors, while the carbon at position 3 or 5 can engage in hydrophobic interactions. This versatility enables 1,2,4-oxadiazole-containing compounds to bind effectively with diverse biological targets. Recent patent analyses (2020-2024) highlight innovative applications, including kinase inhibition, antimicrobial agents, and anticancer therapeutics, where the heterocycle replaces labile functionalities to enhance compound stability without compromising target affinity [9].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Versus Conventional Functional Groups
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Metabolic Stability | Low | Moderate | High |
Hydrogen-Bond Acceptors | 2 | 2 | 2-3 |
Dipole Moment (Debye) | 1.5-1.8 | 3.0-3.5 | 2.8-3.2 |
Ring Conformational Angle | - | - | ~120° |
Resistance to Hydrolysis | Poor | Moderate | Excellent |
The strategic incorporation of 3,4-dimethoxyphenyl and aniline substituents significantly enhances the biological activity of 1,2,4-oxadiazole derivatives. The 3,4-dimethoxyphenyl moiety, attached at position 3 of the oxadiazole ring, contributes to target affinity through dual mechanisms: its methoxy groups engage in hydrogen bonding with kinase hinge regions, while the aromatic system participates in π-π stacking interactions within hydrophobic pockets. In dual Mer/c-Met kinase inhibitors like cabozantinib analogs, the dimethoxyphenyl group enhances hydrophobic contact with residues in the ATP-binding cleft, contributing to nanomolar inhibitory potency (IC₅₀ values of 7.1–18.5 nM against Mer kinase) [2].
The aniline group, positioned at C-5 of the oxadiazole core, serves as a versatile handle for structural optimization. Its primary amine enables derivatization to modulate solubility, permeability, and target engagement. For example:
Table 2: Structure-Activity Relationship of Key 1,2,4-Oxadiazole Derivatives
Compound | R¹ (C-3) | R² (C-5 Aniline) | Key Bioactivity |
---|---|---|---|
D349-2773 [1] | 3,4-Dimethoxyphenyl | 2-Nitro-N-(prop-2-en-1-yl) | Screening compound for kinase inhibition |
EVT-7853552 [6] | 3,4-Dimethoxyphenyl | 2-Nitro-N-(pyridin-2-ylmethyl) | Antiproliferative agent (structural analog) |
Kinase Inhibitor 18c [2] | Variable | Optimized aniline derivatives | Dual Mer/c-Met IC₅₀: 18.5 ± 2.3 nM (Mer) |
Phidianidine A [4] | Natural derivative | Indole-aniline hybrid | Cytotoxicity (HeLa IC₅₀: ~5 µM) |
Molecular docking analyses reveal that the 3,4-dimethoxyphenyl group anchors the oxadiazole core in the hydrophobic region I of kinase domains, while the aniline extension orients toward solvent-exposed regions. This spatial arrangement allows N-substituents to form critical interactions with allosteric sites. For instance, the nitro group in D349-2773 may engage in dipole interactions with catalytic lysine residues, while the pyridinylmethyl group in EVT-7853552 could form water-bridged hydrogen bonds with aspartate residues near the DFG motif [2] [6]. This rational substituent engineering enables precise modulation of pharmacodynamic and pharmacokinetic properties, positioning 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline derivatives as versatile scaffolds for multitargeted drug discovery.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3